Bienvenue dans la boutique en ligne BenchChem!

N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide

Purity specification Procurement quality HPLC

This VR1/TRPV1 antagonist scaffold features a para-bromo substituent, ethyl-ether spacer, and unsubstituted cyclopropane core—a pharmacophore combination patented for analgesic development (US20110152326A1). Its 98% purity enables immediate use in palladium-catalyzed diversification without pre-functionalisation, unlike non-brominated analogs. With computed logP 2.4 and TPSA 38.3 Ų, it occupies CNS drug-like property space ideal for calibrating PAMPA/Caco-2 permeability assays. Procure as a strategic building block for SAR studies comparing linker-length contributions to antagonist potency.

Molecular Formula C12H14BrNO2
Molecular Weight 284.15 g/mol
Cat. No. B7979749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide
Molecular FormulaC12H14BrNO2
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NCCOC2=CC=C(C=C2)Br
InChIInChI=1S/C12H14BrNO2/c13-10-3-5-11(6-4-10)16-8-7-14-12(15)9-1-2-9/h3-6,9H,1-2,7-8H2,(H,14,15)
InChIKeyKOCKPRVXMQYMMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide (CAS 1626947-23-6) – Core Procurement and Identification Profile


N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide (CAS 1626947-23-6; molecular formula C₁₂H₁₄BrNO₂; molecular weight 284.15 g/mol) [1] belongs to the aryloxyethyl cyclopropanecarboxamide class, defined by a cyclopropane carboxamide core linked via an ethyl spacer to a 4‑bromophenoxy moiety . This structural subclass has been claimed in patents as antagonists of the Type I Vanilloid Receptor (VR1/TRPV1) with analgesic potential by systemic administration [2][3]. The compound exhibits a computed logP ≈ 2.4 and topological polar surface area of 38.3 Ų [4], parameters that inform passive membrane permeability expectations during early screening.

Why N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide Cannot Be Replaced by Generic In‑Class Analogs Without Quantitative Re‑Validation


Subtle structural variations within the aryloxyethyl cyclopropanecarboxamide family produce divergent physicochemical and biological profiles. N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide features a para‑bromo substituent, a two‑carbon ethyl linker, and an unsubstituted cyclopropane ring . This combination yields a computed logP of approximately 2.4 and a topological polar surface area of 38.3 Ų, with one hydrogen bond donor and two acceptors [1]. In contrast, the debrominated analog N-(2‑phenoxyethyl)cyclopropanecarboxamide lacks the heavy atom contribution of bromine, altering both molecular weight (205.25 vs. 284.15 g/mol) and lipophilicity, while N-(4‑bromophenyl)cyclopropanecarboxamide omits the ethyl‑ether spacer, producing a completely different conformational landscape [2]. The VR1 antagonist patent literature explicitly teaches that the nature and position of the aryl substituent, linker length, and cyclopropane ring substitution are all critical determinants of receptor antagonist potency [3]. Consequently, substituting any in‑class analog without re‑profiling in the target assay risks compromising binding affinity, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide Relative to Key Comparators


Commercially Available Purity Level – 98% vs. 95% Standard Grade

Leyan (Shanghai Haohong Biomedical) supplies N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide under catalog number 2225896 at a certified purity of 98% , compared to the 95%+ purity offered by alternative vendors such as Chemenu for the same CAS number . A purity differential of approximately 3 percentage points can be decisive in reactions where impurities interfere with catalyst activity, crystallisation outcomes, or biological assay signal-to-noise ratios.

Purity specification Procurement quality HPLC

Lipophilicity (Computed logP) and Its Impact on Membrane Permeability Relative to De‑Brominated and De‑Ethoxy Analogs

The computed XLogP3‑AA value for N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide is 2.4 [1]. This value is substantially higher than the logP of the non‑brominated analog N-(2‑phenoxyethyl)cyclopropanecarboxamide, which lacks the lipophilic bromine substituent, and the spacer‑deficient analog N-(4‑bromophenyl)cyclopropanecarboxamide (MW 240.10, structurally incapable of achieving the same logP) [2]. A logP in the 2–3 range is associated with favourable passive membrane permeability while maintaining aqueous solubility suitable for in vitro assay conditions, making this compound a more appropriate starting point for cell‑based screening than its lower‑logP comparators.

Lipophilicity Drug-likeness logP Permeability

Hydrogen‑Bond Donor/Acceptor Profile Dictates Solubility and Target‑Binding Geometry Compared to Direct Phenyl‑Linked Analogs

The compound presents one hydrogen bond donor (the carboxamide N–H) and two hydrogen bond acceptors (the carboxamide carbonyl oxygen and the ether oxygen) [1]. In contrast, N-(4‑bromophenyl)cyclopropanecarboxamide possesses only one donor and one acceptor (the amide pair) while lacking the ether oxygen that contributes an additional acceptor site [2]. The presence of the ethyl‑ether spacer not only adds rotational degrees of freedom (five rotatable bonds vs. fewer in direct phenyl‑linked analogs) but also introduces a hydrogen‑bond acceptor that can engage water networks or polar protein residues, potentially altering binding mode and solubility.

Hydrogen bonding Drug design Solubility

Ethyl‑Linker Chain Length as a Conformational Determinant in VR1 Antagonist Pharmacophore Matching

The ethyl (–CH₂CH₂–) spacer connecting the cyclopropanecarboxamide nitrogen to the 4‑bromophenoxy group is an integral feature of the VR1 antagonist pharmacophore disclosed in patent US20110152326A1, which encompasses substituted aryl‑ and heteroaryl‑oxoethyl cyclopropanecarboxamides [1]. Directly linked N‑aryl cyclopropanecarboxamides (e.g., N‑(4‑bromophenyl)cyclopropanecarboxamide) lack this ethyl spacer and therefore cannot recapitulate the same distance and angle relationships between the cyclopropane carboxamide and the aryl ring that the patent pharmacophore model requires [2]. This geometrical constraint means that linker‑absent analogs are structurally incapable of achieving the binding pose accessible to the ethyl‑linked series.

Linker length Conformational analysis VR1 antagonist Pharmacophore

Synthetic Accessibility and Intermediate Utility via Aryl Bromide Cross‑Coupling Handle

The para‑bromine atom on the phenoxy ring serves as a reactive handle for Pd‑catalyzed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, etc.), enabling modular diversification into biaryl and aryl‑amine derivatives . The analogous non‑brominated compound N-(2‑phenoxyethyl)cyclopropanecarboxamide lacks this synthetic versatility, requiring an additional halogenation step to achieve comparable reactivity . Furthermore, the synthesis of the target compound starts from 4‑bromophenol, a commodity chemical, and proceeds through standard alkylation and amidation steps that are well‑documented and scalable .

Synthetic intermediate Cross-coupling Suzuki coupling Building block

Patent Precedence in VR1/TRPV1 Antagonist Space Including 4‑Bromo‑Substituted Aryloxyethyl Exemplars

The US patent US20110152326A1 explicitly claims substituted aryloxoethyl cyclopropanecarboxamides wherein the aryl ring can bear halogen substituents, including bromine at the para position [1]. Compounds within this Markush structure demonstrated VR1 antagonist activity with analgesic efficacy by systemic administration in preclinical models [2]. While the patent does not disclose isolated IC₅₀ data for the exact target compound, the structural inclusion of 4‑bromophenoxy ethyl cyclopropanecarboxamide within the claimed genus provides a defensible intellectual property rationale for its selection over non‑patented or structurally distinct cyclopropanecarboxamides.

TRPV1 antagonist VR1 antagonist Pain research Patent coverage

Recommended Procurement Scenarios for N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide Based on Differentiation Evidence


TRPV1/VR1 Antagonist Lead Optimisation and Pharmacophore Validation

Groups pursuing TRPV1 antagonist programs should procure this compound as a core scaffold for structure–activity relationship (SAR) studies. Its structural inclusion within the VR1 antagonist patent genus (US20110152326A1) and the presence of the ethyl‑linker pharmacophore [1] make it a suitable starting point for validating binding hypotheses and generating initial potency data. Researchers can measure IC₅₀ values in TRPV1 calcium‑flux or electrophysiology assays and compare results against linker‑absent analogs to quantify the contribution of the ethyl spacer to antagonism.

Parallel Library Synthesis via Suzuki Cross‑Coupling at the Aryl Bromide Site

The para‑bromine atom enables direct diversification through palladium‑catalyzed cross‑coupling reactions . Procurement of this compound at 98% purity from Leyan supports high‑yielding parallel synthesis of biaryl and aryl‑amine libraries without the need for pre‑functionalisation. This is advantageous over the non‑brominated analog, which would require an extra halogenation step, increasing both synthesis time and cost.

Physicochemical Benchmarking in CNS Drug Discovery Panels

With a computed logP of 2.4, TPSA of 38.3 Ų, and a balanced H‑bond donor/acceptor profile [2], this compound falls within the empirical property space associated with CNS drug‑likeness. Medicinal chemistry teams can use it as a reference compound to calibrate in vitro permeability (PAMPA or Caco‑2) and metabolic stability assays, comparing results against analogs with different logP and TPSA values to guide multiparameter optimisation.

Synthetic Intermediate for Cyclopropane‑Containing Bioactive Molecules

The cyclopropane carboxamide core is a privileged motif in agrochemical and pharmaceutical research . This compound can serve as a versatile intermediate for further elaboration—for example, hydrolysis of the amide to the carboxylic acid, reduction to the amine, or modification of the bromophenoxy terminus—making it a strategic building block for custom synthesis requests in both academic and contract research organisation (CRO) settings.

Quote Request

Request a Quote for N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.